Synthesis Methods
The synthesis of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride typically involves the reaction of isopropyl alcohol with pyrrolidinol under specific conditions. The process may include:
The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieving high yields. In industrial settings, continuous flow reactors may be used for large-scale production to ensure consistent quality and efficiency .
Molecular Formula and Structure
The molecular formula for trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is . The structure consists of:
Types of Reactions Involved
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride can undergo several types of chemical reactions:
These reactions typically require controlled conditions such as specific temperatures and solvent environments to ensure selectivity and yield .
The mechanism of action for trans-4-Isopropoxy-3-pyrrolidinol hydrochloride involves its interaction with biological targets, particularly in the context of its pharmaceutical applications.
Research into its biological activity suggests that it may have potential therapeutic effects, particularly in neuropharmacology .
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride has several applications across various fields:
Pyrrolidine rings represent one of the most privileged nitrogen-containing heterocyclic scaffolds in modern medicinal chemistry. The saturated five-membered ring provides significant structural diversity through substitutions at multiple positions, including the introduction of functional groups such as hydroxymethyl, hydroxy, and alkoxy moieties. These derivatives serve as critical chiral building blocks in synthesizing complex bioactive molecules and pharmaceutical intermediates. For instance, compounds like (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride exemplify pyrrolidine-based structures serving as synthetic precursors to pharmacologically active agents [1]. The ring's inherent stereogenicity allows for precise three-dimensional positioning of pharmacophores, while its moderate basicity (pKa ~11.3) enhances water solubility and bioavailability when incorporated into drug candidates. Pyrrolidine-containing molecules demonstrate remarkable target selectivity across diverse therapeutic areas, including antimicrobials, antivirals, and central nervous system (CNS) therapeutics, underscoring their versatility in rational drug design [5].
The stereochemical configuration of pyrrolidine derivatives profoundly influences their biological activity and therapeutic utility. Enantiomerically pure compounds like (R)-(-)-3-Pyrrolidinol hydrochloride (CAS: 104706-47-0) demonstrate the critical importance of chirality, with specific rotations measured at [α]20/D −7.6° (c = 3.5 in methanol) [3] [5]. This stereochemical precision enables selective interactions with chiral biological targets, particularly enzymes and receptors. As evidenced by the synthesis of melanin-concentrating hormone receptor-1 antagonists, organocatalysts, and ionic liquids, the (R)-enantiomer of 3-hydroxypyrrolidine provides distinct spatial orientation advantages unavailable in racemic mixtures [5]. Such stereospecificity extends to advanced pharmaceutical intermediates like darifenacin, where the (R)-configuration is essential for muscarinic receptor antagonism. This pharmacological sensitivity necessitates rigorous stereocontrol during synthesis, typically achieved through enantioselective catalysis or chiral resolution techniques [3].
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1212158-80-9) embodies a structurally optimized pyrrolidine derivative with dual functionalization at C3 and C4 positions [2]. The trans-relative configuration between the isopropoxy group and hydroxyl moiety creates a stereochemically defined scaffold with enhanced three-dimensional diversity compared to simpler analogs. This compound’s molecular architecture features:
Table 1: Molecular Characteristics of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride
Property | Specification |
---|---|
CAS Registry Number | 1212158-80-9 |
Molecular Formula | C₇H₁₆ClNO₂ (derived from base structure + HCl) |
Functional Groups | Secondary alcohol, tertiary alkyl ether, hydrochloride salt |
Key Stereochemical Feature | trans-configuration at C3 and C4 positions |
Primary Applications | Pharmaceutical intermediate, medicinal chemistry building block |
The isopropoxy group significantly enhances lipophilicity compared to simpler hydroxymethyl derivatives (e.g., (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride [CAS: CID 11961925]) [1], potentially improving blood-brain barrier penetration for CNS-targeted therapeutics. This structural motif appears in specialized intermediates like trans-4-(thiophen-3-yl)pyrrolidine-3-carboxylic acid hydrochloride, where the pyrrolidine core bears complex heteroaromatic substituents .
Table 2: Comparative Analysis of Pyrrolidine Derivatives
Compound | CAS Number | Key Functionalization | Stereochemical Features |
---|---|---|---|
trans-4-Isopropoxy-3-pyrrolidinol HCl | 1212158-80-9 | C3-OH, C4-OCH(CH₃)₂ | trans-configuration at C3-C4 |
(R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 | C3-OH | (R)-absolute configuration at C3 |
(3r,4r)-4-(Hydroxymethyl)pyrrolidin-3-ol | CID 11961925 | C3-OH, C4-CH₂OH | trans-relative stereochemistry |
trans-4-(Thiophen-3-yl)pyrrolidine-3-carboxylic acid | N/A | C3-COOH, C4-thiophene | trans-configuration at C3-C4 |
The synthetic versatility of trans-4-isopropoxy-3-pyrrolidinol hydrochloride is evidenced by its commercial availability through specialized pharmaceutical chemical suppliers, marketed explicitly for medicinal chemistry applications [2]. Its structural features—particularly the ether linkage—provide metabolic stability compared to ester-containing analogs, while the secondary alcohol offers a site for further derivatization through alkylation, acylation, or oxidation. This combination of stereochemical definition, functional group diversity, and physicochemical optimization establishes trans-4-isopropoxy-3-pyrrolidinol hydrochloride as a sophisticated chiral synthon for developing targeted therapeutics requiring precise three-dimensional pharmacophore alignment.
Table 3: Key Chiral Pyrrolidine Derivatives in Drug Synthesis
Chiral Building Block | CAS Number | Therapeutic Application | Stereochemical Requirement |
---|---|---|---|
(R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 | Darifenacin intermediate | (R)-enantiomer essential for activity |
trans-4-Isopropoxy-3-pyrrolidinol HCl | 1212158-80-9 | Undisclosed medicinal chemistry applications | trans-relative configuration critical |
(3r,4r)-4-(Hydroxymethyl)pyrrolidin-3-ol | CID 11961925 | Synthetic intermediate for bioactive compounds | trans-stereochemistry preferred |
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride represents a strategically functionalized chiral building block within medicinal chemistry. Its defined stereochemistry and bifunctional nature enable its use in synthesizing complex molecules where spatial orientation influences biological activity. The structural features – particularly the trans-disubstitution pattern and isopropoxy group – contribute to distinct physicochemical properties compared to simpler pyrrolidine derivatives. These characteristics position this compound as a valuable intermediate for developing stereochemically defined therapeutic agents, continuing the legacy of pyrrolidine-based scaffolds in addressing complex drug design challenges.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: